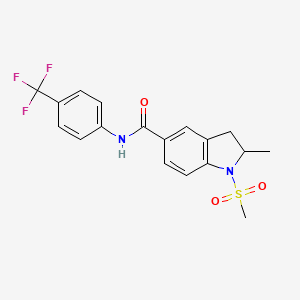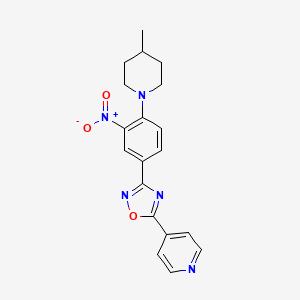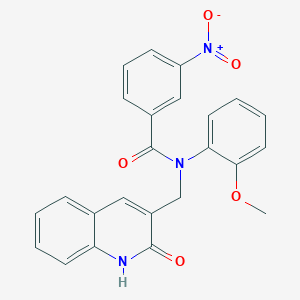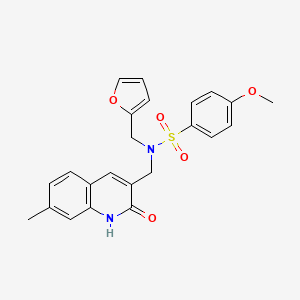
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide, also known as CM-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CM-11 is a member of the family of compounds known as synthetic cannabinoids, which are chemically similar to the active compounds found in the cannabis plant.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide is not fully understood, but it is thought to act primarily through the activation of cannabinoid receptors in the body. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. By activating these receptors, this compound may modulate a variety of physiological processes, including pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, and may also have neuroprotective effects. Additionally, this compound has been shown to have antitumor effects in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide in laboratory experiments is that it is a synthetic compound, which allows for more precise control over dosing and administration. Additionally, its chemical stability and ease of synthesis make it a convenient compound for researchers to work with. However, one limitation of using this compound is that its effects may differ from those of natural cannabinoids found in the cannabis plant, which could limit its relevance to certain research questions.
Future Directions
There are many potential future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide and other synthetic cannabinoids. One area of interest is the development of more potent and selective compounds that can target specific cannabinoid receptors in the body. Additionally, further studies are needed to fully understand the mechanism of action of these compounds and their potential therapeutic applications. Finally, there is a need for more research on the potential risks and side effects of synthetic cannabinoids, particularly with regard to their effects on the developing brain.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)amine in the presence of a base such as triethylamine. The resulting compound is then purified through a series of chromatographic techniques.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and may have potential as a treatment for chronic pain conditions such as arthritis.
properties
IUPAC Name |
N-cyclohexyl-4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-8-11-19(12-9-17)25(29)27(22-6-4-3-5-7-22)16-21-15-20-13-10-18(2)14-23(20)26-24(21)28/h8-15,22H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBMOLDVPOSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699484.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)




![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7699553.png)


![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)